molecular formula C14H15Cl2N3O2S B12736310 5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole CAS No. 115906-52-0

5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole

Cat. No.: B12736310
CAS No.: 115906-52-0
M. Wt: 360.3 g/mol
InChI Key: QKYKSWJAQJONKY-UHFFFAOYSA-N
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Description

5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichloropropyl group, a nitro group, and a phenylmethyl group attached to an imidazole ring. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole typically involves multiple steps. One common method includes the reaction of 2-methyl-4-nitroimidazole with 2,3-dichloropropylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Substitution: Formation of substituted imidazole derivatives.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichloropropyl group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitro-1-(phenylmethyl)-1H-imidazole: Lacks the dichloropropylthio group, resulting in different chemical and biological properties.

    5-(Chloromethyl)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole: Contains a chloromethyl group instead of a dichloropropylthio group, leading to variations in reactivity and applications.

Uniqueness

The presence of the dichloropropylthio group in 5-((2,3-Dichloropropyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole imparts unique chemical properties, making it more versatile in various chemical reactions and enhancing its potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in scientific research.

Properties

CAS No.

115906-52-0

Molecular Formula

C14H15Cl2N3O2S

Molecular Weight

360.3 g/mol

IUPAC Name

1-benzyl-5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitroimidazole

InChI

InChI=1S/C14H15Cl2N3O2S/c1-10-17-13(19(20)21)14(22-9-12(16)7-15)18(10)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3

InChI Key

QKYKSWJAQJONKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)SCC(CCl)Cl)[N+](=O)[O-]

Origin of Product

United States

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